Ethyl 4-((1-ethoxy-1-oxobutan-2-yl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate
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Overview
Description
Ethyl 4-((1-ethoxy-1-oxobutan-2-yl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrimidine ring, which is a common structure in many biologically active molecules, making it of interest for medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((1-ethoxy-1-oxobutan-2-yl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with thiourea to form the pyrimidine ring, followed by the introduction of the ethoxy-oxobutan-2-yl group through a thioether linkage. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as recrystallization or chromatography are essential to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-((1-ethoxy-1-oxobutan-2-yl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.
Substitution: The ethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioether group would yield sulfoxides or sulfones, while reduction of the carbonyl groups would produce alcohols.
Scientific Research Applications
Ethyl 4-((1-ethoxy-1-oxobutan-2-yl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-((1-ethoxy-1-oxobutan-2-yl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The pyrimidine ring can interact with enzymes or receptors, modulating their activity. The thioether linkage may also play a role in its binding affinity and specificity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-((1-ethoxy-1-oxobutan-2-yl)thio)-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate
- Methyl 4-((1-ethoxy-1-oxobutan-2-yl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its chemical reactivity and biological activity. The presence of the ethoxy-oxobutan-2-yl group through a thioether linkage adds to its distinct properties compared to similar compounds.
Properties
IUPAC Name |
ethyl 4-(1-ethoxy-1-oxobutan-2-yl)sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5S/c1-5-9(12(17)20-6-2)22-11-10(13(18)21-7-3)8(4)15-14(19)16-11/h9H,5-7H2,1-4H3,(H,15,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSDIHKJTMYDWGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)SC1=NC(=O)NC(=C1C(=O)OCC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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